3,4-Dihydroxyphthalic acid
Description
Contextual Significance in Organic Chemistry and Materials Science
The primary significance of 3,4-Dihydroxyphthalic acid lies in its role as a monomer for the production of various functional polymer materials. google.com In materials science, the development of novel polymers with specific, enhanced properties is a constant goal. This compound serves as a valuable building block in this pursuit. google.com The introduction of hydroxyl groups specifically at the 3- and 4-positions of the phthalic acid structure is crucial for its utility in polymerization. google.com This specific arrangement allows for the creation of polymers with desired characteristics. The presence of impurities, such as isomers like 3,5-dihydroxyphthalic acid, can be detrimental to the polymerization process, as they can act as chain terminators and prevent the formation of polymers with a satisfactory molecular weight and length. google.com This highlights the compound's importance as a high-purity raw material in the chemical industry for creating specialized, functional polymers. google.com
Overview of Historical and Contemporary Research Trajectories
Research into this compound has followed a path from challenging chemical syntheses to more efficient biotechnological approaches.
Historically, the chemical synthesis of this compound has been considered complex. google.com A significant challenge in its chemical production is the precise and specific introduction of hydroxyl groups onto the adjacent 3- and 4-positions of the aromatic ring. google.com General methods for synthesizing dihydroxyphthalic acids, such as the Kolbe-Schmitt reaction, have been reported to suffer from low conversion rates and yields or require harsh conditions like high pressure (up to 8–11 MPa), making them less economical and difficult to scale for industrial production. google.com
Reflecting a more contemporary trajectory, research has shifted towards biotechnological methods to overcome the limitations of chemical synthesis. A key development in this area is the use of microorganisms to produce this compound as an intermediary metabolite during the biodegradation of phthalic acid. google.com For instance, a patented method utilizes the bacterium Rhodococcus erythropolis (specifically strain KR-S-1) to efficiently and specifically convert phthalic acid into this compound. google.com This biological route offers a significant advantage by ensuring the correct positioning of the hydroxyl groups, thereby yielding a high-purity product suitable for polymerization without the issue of problematic isomers. google.com This approach represents a key area of investigation, focusing on optimizing microbial processes for efficient production. google.com
Structural Attributes and Their Implications for Chemical Reactivity
The chemical behavior and utility of this compound are directly dictated by its unique structural features. The molecule consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 2, and two hydroxyl groups at positions 3 and 4.
| Property | Data |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₈H₆O₆ nih.gov |
| Molar Mass | 198.13 g/mol nih.gov |
| CAS Number | 82784-82-5 nih.gov |
| Synonyms | 3,4-DHPA nih.gov |
Data sourced from PubChem.
The implications of this structure for chemical reactivity are profound:
High Functionality : With four reactive groups (two carboxyl and two hydroxyl) on a compact aromatic scaffold, the molecule is primed for a variety of chemical transformations.
Polymerization Site : The two hydroxyl groups and two carboxylic acid groups are the active sites for polymerization reactions, such as polycondensation, allowing it to be incorporated into polyester (B1180765) or polyether chains.
Stereochemical Importance : As noted, the specific ortho-orientation of the two hydroxyl groups (a catechol-like moiety) and their position relative to the carboxylic acid groups is critical. This precise arrangement is essential for achieving high molecular weight polymers. The presence of even small amounts of an isomer where the hydroxyl groups are in different positions, such as the 3,5-positions, can halt the polymerization reaction. google.com This specificity underscores the importance of the compound's defined structure for its primary application in materials science. google.com
Interdisciplinary Research Landscape and Key Areas of Investigation
The study and application of this compound exist at the intersection of several scientific disciplines, creating a rich interdisciplinary research landscape.
Organic Chemistry : This field is fundamental for exploring and refining the chemical synthesis routes to produce the compound. Research focuses on developing methods that are efficient, cost-effective, and provide high purity, overcoming historical challenges like low yields and the need for extreme reaction conditions. google.comgoogle.com
Materials Science and Polymer Chemistry : This is the primary domain for the application of this compound. Researchers in this area investigate how incorporating this monomer into polymer backbones can impart desirable functions and properties, such as thermal stability or specific mechanical characteristics, leading to the development of advanced, functional materials. google.com
Microbiology and Biotechnology : These disciplines offer modern solutions to the production challenges of this compound. Key areas of investigation include the screening and genetic engineering of microorganisms, like Rhodococcus erythropolis, to act as cellular factories for the specific and efficient conversion of simple precursors (like phthalic acid) into the desired high-purity monomer. google.com This biotechnological approach is a central focus of contemporary research, aiming for sustainable and scalable production. google.com
Structure
3D Structure
Properties
CAS No. |
82784-82-5 |
|---|---|
Molecular Formula |
C8H6O6 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
3,4-dihydroxyphthalic acid |
InChI |
InChI=1S/C8H6O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) |
InChI Key |
QXGJCWSBOZXWOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)O)O |
Other CAS No. |
82784-82-5 |
Synonyms |
3,4-DHPA 3,4-dihydroxyphthalic acid |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydroxyphthalic Acid
Chemical Synthesis Pathways
Conventional organic chemistry provides several routes to 3,4-dihydroxyphthalic acid, primarily involving the functionalization of simpler aromatic precursors. These methods often require stringent control of reaction conditions to achieve the desired product.
Conventional Organic Synthesis Routes
Traditional synthesis relies on established reactions such as oxidation and hydrolysis to build the target molecule.
Oxidation Reactions
Oxidative processes are a key strategy, often starting with precursors that already contain some of the desired functional groups. One potential pathway involves the oxidation of 3,4-dihydroxybenzoic acid. lookchem.com Another route begins with catechol, which can be converted to 3,4-dihydroxyphenylacetic acid; this intermediate is then oxidized using a strong agent like potassium permanganate (B83412) to yield this compound. quinoline-thiophene.com A similar strategy starts with 3,4-dihydroxybenzaldehyde, which is first oxidized to 3,4-dihydroxybenzoic acid, a direct precursor that can be further processed. quinoline-thiophene.com
| Starting Material | Key Intermediate(s) | Oxidizing Agent | Product |
| Catechol | 3,4-Dihydroxyphenylacetic acid | Potassium Permanganate | This compound |
| 3,4-Dihydroxybenzaldehyde | 3,4-Dihydroxybenzoic acid | e.g., Potassium Permanganate | This compound |
Hydrolytic Processes
Hydrolysis offers a straightforward method to obtain this compound from its corresponding anhydride (B1165640). 3,4-Dihydroxyphthalic anhydride can be prepared through various multi-step syntheses and is subsequently converted to the diacid via a hydrolysis reaction. quinoline-thiophene.comquinoline-thiophene.com This final step typically involves heating the anhydride in the presence of water, which cleaves the anhydride ring to form the two carboxylic acid groups.
Challenges in Regioselective Hydroxylation for Industrial Scale-Up
A significant hurdle in the chemical synthesis of this compound is achieving regioselectivity. google.com The introduction of hydroxyl groups specifically at the 3- and 4-positions of the phthalic acid backbone is difficult to control. google.com Undesired isomers, such as 3,5-dihydroxyphthalic acid, can form as by-products. The presence of even small amounts of these isomers can be detrimental to polymerization reactions, potentially halting the process and preventing the formation of high-molecular-weight polymers. google.com This difficulty in controlling the precise location of hydroxylation makes industrial-scale chemical production complex and potentially inefficient, often necessitating intricate purification steps. google.com The general challenge of directing functional groups to specific positions on an aromatic ring remains a central topic in organic chemistry. acs.orgresearchgate.net
Biotechnological Production and Biocatalysis
Biotechnological methods present a promising alternative to chemical synthesis, often overcoming the challenges of regioselectivity by leveraging the high specificity of enzymes.
Microbial Biosynthesis and Degradation Pathways
Microorganisms have been identified that can produce this compound as an intermediate in their metabolic pathways for degrading aromatic compounds. google.com For instance, certain bacteria are capable of converting phthalic acid into this compound with high specificity. google.com This bioconversion is part of a degradation pathway that ultimately leads to protocatechuic acid. google.comgenome.jp
One documented method uses the bacterium Rhodococcus erythropolis, which can transform phthalic acid into this compound. google.com The process can be controlled to accumulate this intermediate. The key enzymes involved in the conversion from phthalic acid to protocatechuic acid include:
Phthalic acid 3,4-dioxygenase
3,4-Dihydro-3,4-dihydroxyphthalic acid 3,4-dehydrogenase
this compound 2-decarboxylase google.com
By modulating the activity of these enzymes, it is possible to halt the degradation process at the this compound stage, allowing for its efficient production and isolation. google.com
Table 2: Microbial Conversion of Phthalic Acid This table summarizes findings from an experiment using a treated cell membrane fraction of Rhodococcus erythropolis KR-S-1 to convert phthalic acid. google.com
| Treatment of Biocatalyst | Reaction Time (hours) | Product(s) Identified |
|---|---|---|
| Brij 58 (0.1% by weight) | 2 | This compound, Phthalic acid |
| Brij 58 (0.1% by weight) | 4 | This compound, Phthalic acid |
| Untreated | 2 | This compound, Phthalic acid, Protocatechuic acid |
This biotechnological approach ensures that the hydroxyl groups are introduced exclusively at the desired 3- and 4-positions, circumventing the regioselectivity problems inherent in chemical synthesis. google.com
The production of this compound, a valuable monomer for functional polymer materials, can be achieved through biotechnological routes that offer high specificity, avoiding the complexities of chemical synthesis. google.com Microbial biodegradation of phthalic acid presents a key pathway for obtaining this compound.
1 Phthalic Acid Biodegradation as a Precursor Route
The biodegradation of phthalic acid by various microorganisms serves as an effective method for producing this compound. google.com This biochemical conversion is a critical step in the metabolic pathways of these organisms, allowing them to utilize phthalate (B1215562) esters as a source of carbon. nih.gov
1 Role of Phthalate 3,4-Dioxygenase Activity
Central to the biodegradation of phthalic acid is the enzyme Phthalate 3,4-dioxygenase. This enzyme initiates the degradation process by incorporating both atoms of molecular oxygen into the phthalic acid ring, leading to the formation of cis-3,4-dihydroxy-3,4-dihydrophthalic acid. Phthalate 3,4-dioxygenase is a member of the Rieske oxygenase family, which is characterized by the presence of a Rieske-type iron-sulfur cluster that facilitates electron transfer and a mononuclear iron center where the catalytic reaction takes place. The enzyme exhibits a high degree of regioselectivity, specifically hydroxylating the 3 and 4 positions of the phthalic acid molecule.
Following the initial oxygenation, the intermediate cis-3,4-dihydroxy-3,4-dihydrophthalic acid is then converted to this compound by the enzyme 3,4-dihydro-3,4-dihydroxyphthalic acid dehydrogenase. google.com
2 Specific Microbial Strains in Production (e.g., Rhodococcus erythropolis KR-S-1)
A notable microorganism employed in the production of this compound is Rhodococcus erythropolis KR-S-1. google.com This gram-positive bacterium has demonstrated the ability to efficiently convert phthalic acid into this compound. google.com Members of the genus Rhodococcus are known for their versatile metabolic capabilities, including the degradation of a wide array of organic compounds. jmb.or.kr
In a method to produce this compound, Rhodococcus erythropolis KR-S-1 is cultured in a medium where phthalic acid is the sole carbon source to induce the necessary enzymes. google.com The bacterial cells are then harvested, and the cell membrane fraction, which contains the key enzymes, is isolated. google.com
3 Gram-Positive Bacterial Transformations
Gram-positive bacteria, in general, play a significant role in the biotransformation of phthalic acid. nih.gov These bacteria hydrolyze phthalic acid at the C3 and C4 positions to yield this compound. nih.gov This compound is then typically decarboxylated to form protocatechuate, which enters central metabolic pathways. nih.gov Besides Rhodococcus, other gram-positive genera such as Micrococcus, Staphylococcus, Streptococcus, Bacillus, and Clostridium are also capable of this transformation. google.com For instance, a strain of Mycobacterium vanbaalenii has been shown to convert phthalate to 3,4-dihydroxyphthalate. nih.gov
2 Intermediate Metabolite Accumulation in Biotransformation Processes
A key challenge in the microbial production of this compound is that it is an intermediate metabolite in the degradation pathway of phthalic acid. google.com This means that under normal conditions, it is quickly converted to subsequent products, such as protocatechuic acid, by other enzymes within the cell. google.com
To address this, methods have been developed to accumulate this compound. One such patented method involves treating the cell membrane fraction of a suitable microorganism, like Rhodococcus erythropolis KR-S-1, with a condensate of polyethylene (B3416737) oxide with a higher alcohol. google.com This treatment selectively removes the enzyme responsible for the further degradation of this compound (this compound 2-decarboxylase) from the membrane, while leaving the enzymes that produce it (phthalic acid 3,4-dioxygenase and 3,4-dihydro-3,4-dihydroxyphthalic acid 3,4-dehydrogenase) intact. google.com This allows for the efficient conversion of phthalic acid to this compound with high yield, as the desired product is not immediately consumed in the next metabolic step. google.com
2 Enzymatic Mechanisms for this compound Formation
The formation of this compound from phthalic acid involves a two-step enzymatic process catalyzed by a dioxygenase and a dehydrogenase. google.com
Phthalic Acid + O₂ + NADH + H⁺ → cis-3,4-Dihydroxy-3,4-dihydrophthalic acid + NAD⁺ (catalyzed by Phthalate 3,4-dioxygenase)
cis-3,4-Dihydroxy-3,4-dihydrophthalic acid + NAD⁺ → this compound + NADH + H⁺ (catalyzed by 3,4-Dihydro-3,4-dihydroxyphthalic acid 3,4-dehydrogenase)
The phthalate 3,4-dioxygenase system is composed of multiple protein components, including the terminal oxygenase subunits and electron transport proteins that shuttle electrons from NADH to the catalytic center. In Rhodococcus jostii strain RHA1, for example, the enzyme complex includes alpha and beta subunits of the terminal component, along with ferredoxin and ferredoxin reductase subunits.
The reaction conditions for the enzymatic conversion can be optimized. For instance, a conversion reaction using the treated membrane fraction of Rhodococcus erythropolis KR-S-1 can be carried out in a phosphate (B84403) buffer at a pH of around 7.1 and a temperature of 30°C. google.com The presence of cofactors such as NADH and NAD⁺ is essential, and the reaction can be enhanced by the addition of metal ions like manganese, zinc, or iron. google.com
Table of Reaction Parameters for this compound Production
| Parameter | Preferred Range | More Preferred Conditions |
|---|---|---|
| Buffer | 5- to 50-mM phosphate buffer | 10-mM phosphate buffer |
| pH | 6.5 to 8.5 | 7.1 |
| Temperature | 24° to 36° C | 30° C |
| Phthalic Acid Concentration | 0.1 to 5 mM | 1 mM |
| NADH Concentration | 0.1 to 5 mM | 3 mM |
| NAD⁺ Concentration | 0.1 to 5 mM | 3 mM |
| Treated Membrane Product | 0.5 to 3 mg/ml | 1 mg/ml |
Data derived from a patented method for producing this compound. google.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Phthalic acid |
| cis-3,4-Dihydroxy-3,4-dihydrophthalic acid |
| Protocatechuic acid |
| NADH |
| NAD⁺ |
| Manganese |
| Zinc |
| Iron |
| Polyethylene oxide |
| Phthalate 3,4-dioxygenase |
| 3,4-dihydro-3,4-dihydroxyphthalic acid 3,4-dehydrogenase |
Chemical Transformations and Derivative Synthesis of 3,4 Dihydroxyphthalic Acid
Esterification Reactions
3,4-Dihydroxyphthalic acid possesses two carboxylic acid groups and two hydroxyl groups, all of which can potentially participate in esterification reactions. The reactivity of these functional groups is influenced by their position on the aromatic ring and the reaction conditions employed. The carboxylic acid groups are readily esterified under acidic conditions with alcohols, a common transformation for this class of compounds.
The hydroxyl groups, being phenolic, are less reactive than aliphatic alcohols but can be esterified using more reactive acylating agents such as acid anhydrides or acyl chlorides, typically in the presence of a base. The selective esterification of either the carboxylic acid or hydroxyl groups can be achieved by careful selection of reagents and reaction conditions. For instance, direct esterification with an alcohol in the presence of an acid catalyst will preferentially yield the corresponding diester at the carboxylic acid positions.
While specific studies on the esterification of this compound are limited in publicly available literature, the reactivity of the closely related 3,4-dihydroxybenzoic acid provides valuable insights. 3,4-dihydroxybenzoic acid can be esterified with various alcohols, such as methanol (B129727) and ethanol, to form the corresponding esters. chemcess.com This process typically involves heating the acid with the alcohol in the presence of a strong acid catalyst.
For the synthesis of esters from the phenolic hydroxyl groups, protection of the carboxylic acid groups may be necessary to prevent self-polymerization or other side reactions. Alternatively, methods like the Williamson ether synthesis can be employed to alkylate the hydroxyl groups, followed by esterification of the carboxylic acids.
Table 1: Examples of Esterification Products of 3,4-Dihydroxybenzoic Acid
| Reactant | Product | Reaction Conditions | Reference |
| 3,4-Dihydroxybenzoic acid and Methanol | Methyl 3,4-dihydroxybenzoate | Acid catalyst, heat | chemcess.com |
| 3,4-Dihydroxybenzoic acid and Ethanol | Ethyl 3,4-dihydroxybenzoate | Acid catalyst, heat | chemcess.com |
Note: This table shows examples for the closely related 3,4-dihydroxybenzoic acid due to limited specific data for this compound.
Amidation Reactions
The carboxylic acid functionalities of this compound can readily undergo amidation reactions with primary and secondary amines to form the corresponding amides. This transformation typically requires activation of the carboxylic acid groups to enhance their reactivity towards the amine nucleophile. Common methods for carboxylic acid activation include conversion to acyl chlorides, or the use of coupling agents.
The synthesis of amide derivatives of the related 3,4-dihydroxybenzoic acid has been documented. For instance, amides can be prepared by reacting the dihydroxybenzoic acid with an amine in the presence of a coupling agent. nih.gov The choice of solvent and reaction temperature is crucial for achieving high yields and purity. The presence of the hydroxyl groups can sometimes interfere with the reaction, necessitating the use of protecting groups or chemoselective reaction conditions. researchgate.net
Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods that use stoichiometric activating agents. orgsyn.org This method has been successfully applied to a range of carboxylic acids and amines, suggesting its potential applicability to this compound.
Table 2: Examples of Amidation Products of Dihydroxybenzoic Acids
| Reactant 1 | Reactant 2 | Product | Coupling Agent/Catalyst | Reference |
| 3,4-Dihydroxybenzoic acid | 1-Phenylpiperazine | (3,4-dihydroxyphenyl)(4-phenylpiperazin-1-yl)methanone | EDC·HCl, HOBt·xH₂O | nih.gov |
| 3,4-Dimethoxybenzoic acid (protected form) | 6-Aminocaproic acid | 6-[N-(3',4'-dimethoxybenzoyl)amino]caproic acid | Thionyl chloride (for acyl chloride formation) | google.com |
| 4-Nitrobenzoic acid | Ammonia | 4-Nitrobenzamide | Boric acid, PEG | orgsyn.org |
Note: This table includes examples from dihydroxybenzoic acids and a related nitrobenzoic acid to illustrate amidation reactions due to a lack of specific data for this compound.
Polycondensation and Polymerization Chemistry
This compound is a valuable monomer for the synthesis of functional polymers through polycondensation reactions. Its tetrafunctionality (two carboxylic acid groups and two hydroxyl groups) allows for the formation of highly branched or cross-linked polymers. By reacting with appropriate co-monomers, a variety of polymers such as polyesters, polyamides, and poly(ester-amide)s can be synthesized.
The specific arrangement of the functional groups on the benzene (B151609) ring is critical for successful polymerization. The introduction of hydroxyl groups at the 3- and 4-positions is particularly important for creating polymers with desired properties. google.com These polymers can exhibit high thermal stability and other valuable characteristics due to their aromatic and highly functionalized structures.
Monomer Functionalization for Controlled Polymerization
The reactivity of the four functional groups in this compound presents both opportunities and challenges for polymerization. To achieve controlled polymer structures, such as linear polymers or polymers with a specific degree of branching, selective functionalization of the monomer is often necessary.
One common strategy is the use of protecting groups to temporarily block the reactivity of one or more functional groups. For example, the hydroxyl groups could be protected as esters or ethers, allowing the carboxylic acid groups to selectively react to form a polyester (B1180765) backbone. Subsequent deprotection would then yield a polymer with free hydroxyl groups that could be further modified.
Another approach is to activate specific functional groups. For instance, converting the carboxylic acid groups to more reactive acyl chlorides would allow for polymerization with diols or diamines under milder conditions, potentially avoiding reactions involving the phenolic hydroxyl groups. The synthesis of hyperbranched polymers can also be controlled by the stoichiometry of the monomers and the reaction conditions. acs.org
Post-polymerization functionalization is another powerful technique where a polymer with reactive pendant groups is first synthesized, and then these groups are modified in a subsequent step. rsc.org For this compound, this could involve creating a polyester and then utilizing the pendant hydroxyl groups for further reactions.
Impact of Impurity Profiles on Polymerization Efficiency (e.g., 3,5-hydroxylation by-products)
The purity of monomers is paramount in polymerization, as even small amounts of impurities can have a significant impact on the molecular weight, structure, and properties of the resulting polymer. In the case of this compound, a potential and problematic impurity is the isomeric 3,5-dihydroxyphthalic acid.
The presence of 3,5-dihydroxyphthalic acid as a by-product can act as a chain terminator during polymerization. google.com This is because the meta-positioning of the hydroxyl groups in the 3,5-isomer can hinder the propagation of the polymer chain, preventing the formation of high molecular weight polymers. This leads to materials with unsatisfactory molecular weight and length, which in turn adversely affects their desired functions. google.com
Therefore, the synthesis of this compound for polymerization applications must be carefully controlled to minimize the formation of the 3,5-isomer and other impurities. Methods for producing high-purity this compound, such as biocatalytic routes, are therefore of great interest. google.com The formation of solid solutions, where an impurity is incorporated into the crystal lattice of the main product, can also affect the physicochemical properties of the monomer and its subsequent polymerization behavior. chemrevise.org
Despite a comprehensive search for scientific literature, there is currently insufficient publicly available research focusing on the specific applications of This compound in the development of functional polymer materials as outlined. The existing body of research extensively covers related compounds such as 3,4-dihydroxybenzoic acid (protocatechuic acid) and other derivatives in polymer science. However, specific data on the synthesis of novel polymer architectures, biodegradable polymers, and biocompatible materials derived solely from this compound is not detailed in the available literature.
A key document, a United States Patent, identifies this compound as a "useful monomer as a raw material of various functional polymer materials". google.com This suggests its potential in the field. However, the patent focuses on the biotechnological production of the monomer itself and does not provide specific examples, data, or detailed research findings regarding the synthesis, properties, and applications of polymers derived from it. google.com
Consequently, a thorough and scientifically accurate article that strictly adheres to the requested outline focusing exclusively on this compound cannot be generated at this time. The detailed research findings required for the subsections on novel polymer architectures, biodegradable and biocompatible materials, advanced packaging, and biomedical device innovation are not present in the current body of scientific literature found.
Further research and publication in the field of material science are needed to provide the specific data required to fully address the advanced applications of polymers derived from this compound.
Advanced Material Science Applications of 3,4 Dihydroxyphthalic Acid
Targeted Applications in Emerging Material Technologies
Tissue Engineering Scaffold Development
Information regarding the specific use of 3,4-Dihydroxyphthalic acid in the development of tissue engineering scaffolds is not available in the reviewed scientific literature.
Environmental Biotransformation and Remediation Studies Involving 3,4 Dihydroxyphthalic Acid
Role as an Intermediate in Environmental Degradation Cycles
In aerobic environments, the breakdown of phthalate (B1215562) esters typically begins with hydrolysis by esterases, which releases the phthalate moiety and corresponding alcohols. d-nb.infonih.gov Subsequently, microorganisms employ dioxygenases to introduce hydroxyl groups onto the phthalic acid molecule. nih.govresearchgate.net This hydroxylation can occur at different positions on the aromatic ring, leading to various dihydroxyphthalate intermediates. nih.gov
Specifically, the formation of 3,4-dihydroxyphthalic acid is a characteristic step in the degradation pathway of phthalate by certain bacteria, particularly Gram-positive strains. nih.govmdpi.com In this pathway, phthalate 3,4-dioxygenase catalyzes the addition of two hydroxyl groups to the phthalic acid ring, forming cis-3,4-dihydroxy-3,4-dihydrophthalic acid. This intermediate is then dehydrogenated by cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase to yield this compound. researchgate.net This compound is then decarboxylated to form protocatechuate (3,4-dihydroxybenzoate), a central metabolite in the degradation of many aromatic compounds. nih.govasm.org Protocatechuate is further metabolized through ring cleavage pathways, ultimately leading to intermediates of the central carbon metabolism, such as those in the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov
The degradation of other phthalate isomers, such as terephthalate, can also converge on the formation of protocatechuate, highlighting the central role of this intermediate and, by extension, its precursor this compound in the complete mineralization of these pollutants. nih.govethz.ch
Microbial Systems for Phthalic Acid Pollutant Breakdown
A diverse range of microorganisms, including bacteria and fungi, are capable of degrading phthalates and their derivatives under both aerobic and anaerobic conditions. researchgate.netfrontiersin.org The microbial metabolism of these compounds is a crucial process for their removal from the environment. nih.gov
Under aerobic conditions, several bacterial genera have been identified as key players in the degradation of phthalates, often utilizing them as a sole source of carbon and energy. frontiersin.org Gram-positive bacteria, such as those from the genera Rhodococcus and Arthrobacter, are known to degrade phthalate via the 3,4-dihydroxyphthalate pathway. nih.govmdpi.comethz.ch For instance, Rhodococcus jostii RHA1 possesses the genetic machinery to convert phthalate to 3,4-dihydroxyphthalate. asm.org Similarly, a strain of Micrococcus sp. has been shown to decarboxylate 3,4-dihydroxyphthalate to 2,3-dihydroxybenzoate. ethz.ch
Gram-negative bacteria, such as Pseudomonas and Burkholderia species, typically degrade phthalate through a different pathway involving a 4,5-dihydroxyphthalate intermediate. nih.gov However, the end product of both pathways is often protocatechuate, which is then further metabolized. nih.govethz.ch
Fungal species also contribute to phthalate degradation, with pathways that often lead to the formation of phthalic acid as a central intermediate. frontiersin.org The subsequent degradation of phthalic acid by fungi can also proceed through hydroxylated intermediates.
The following table summarizes some of the key microorganisms and their role in the degradation pathways involving this compound.
| Microorganism | Role in Degradation | Pathway Intermediate | Reference |
| Rhodococcus jostii RHA1 | Degrades phthalate | 3,4-Dihydroxyphthalate | asm.org |
| Arthrobacter sp. | Degrades phthalate | 3,4-Dihydroxyphthalate | ethz.ch |
| Gram-positive bacteria | General phthalate degradation | 3,4-Dihydroxyphthalate | nih.govmdpi.com |
| Micrococcus sp. | Decarboxylates 3,4-dihydroxyphthalate | 2,3-Dihydroxybenzoate | ethz.ch |
Assessment of Bioremediation Potential in Contaminated Ecosystems
The ability of microorganisms to degrade phthalates through intermediates like this compound forms the basis for bioremediation strategies in contaminated environments. researchgate.netnih.gov Phthalates are pervasive pollutants found in soil, water, and sediments, and their removal is a significant environmental challenge. nih.goviwaponline.com
Bioremediation, which harnesses the metabolic capabilities of microorganisms, is considered a more sustainable and efficient method for phthalate removal compared to physical and chemical technologies. researchgate.net Studies have demonstrated the effective degradation of various phthalate esters in contaminated soil and water using specific bacterial strains. For example, Rhodococcus ruber YC-YT1 has shown high efficiency in degrading di-(2-ethylhexyl) phthalate (DEHP) in both agricultural soil and surface water. mdpi.com The degradation efficiency of DEHP by this strain ranged from 79.7% to 92.9% in these environments within seven days. mdpi.com
Bioaugmentation, the process of adding specific microorganisms to a contaminated site to enhance the degradation of pollutants, has also proven effective. taylorfrancis.com In bioslurry reactors, the augmentation with phthalate-degrading bacteria has led to over 99% degradation of diethyl phthalate (DEP) and di-n-butyl phthalate (DnBP) within 48 and 72 hours, respectively. taylorfrancis.com
The success of bioremediation is influenced by various environmental factors such as pH, temperature, and the presence of other organic compounds. researchgate.netscielo.br The efficiency of degradation can vary depending on the specific phthalate ester and the microbial consortium present in the ecosystem.
Enzymatic Contributions to Aromatic Compound Metabolism in the Environment
The biotransformation of phthalic acid to this compound is orchestrated by a specific set of enzymes. researchgate.net The initial and key step in this aerobic pathway is catalyzed by phthalate 3,4-dioxygenase . This enzyme belongs to the Rieske non-heme iron oxygenase family and is responsible for the stereospecific dihydroxylation of the phthalate ring. d-nb.info
Phthalate 3,4-dioxygenase is a multi-component enzyme system, typically consisting of a terminal oxygenase and electron transport proteins. The terminal oxygenase itself is often composed of alpha and beta subunits that form the active site for substrate binding and catalysis. This enzyme system facilitates the transfer of electrons from a donor, such as NADH, to molecular oxygen, which is then incorporated into the phthalic acid molecule.
The product of this reaction, cis-3,4-dihydroxy-3,4-dihydrophthalic acid, is then acted upon by cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase . researchgate.net This enzyme catalyzes the aromatization of the dihydrodiol intermediate to form this compound, with the concomitant reduction of NAD+. d-nb.info
Finally, a decarboxylase removes a carboxyl group from this compound to produce protocatechuate. d-nb.inforesearchgate.net This decarboxylation is a crucial step that funnels the degradation product into the central metabolic pathways for aromatic compound breakdown. asm.org
The genes encoding these enzymes are often organized in operons, allowing for their coordinated expression in the presence of phthalates. nih.govasm.org The study of these enzymes and their genetic regulation is essential for understanding and potentially enhancing the bioremediation of phthalate-contaminated environments.
The table below details the enzymes involved in the conversion of phthalic acid to protocatechuate via the 3,4-dihydroxyphthalate pathway.
| Enzyme | Function | Substrate | Product | Reference |
| Phthalate 3,4-dioxygenase | Dihydroxylation of the aromatic ring | Phthalic acid | cis-3,4-Dihydroxy-3,4-dihydrophthalic acid | |
| cis-3,4-Dihydroxy-3,4-dihydrophthalate dehydrogenase | Aromatization of the dihydrodiol | cis-3,4-Dihydroxy-3,4-dihydrophthalic acid | This compound | researchgate.net |
| 3,4-Dihydroxyphthalate decarboxylase | Removal of a carboxyl group | This compound | Protocatechuate | d-nb.inforesearchgate.net |
Biological Interactions and Roles of 3,4 Dihydroxyphthalic Acid Non Therapeutic/non Clinical Focus
Role in Microbial Metabolic Pathways
3,4-Dihydroxyphthalic acid is a key intermediate in the aerobic microbial degradation of phthalic acid. asm.orgasm.orgd-nb.info In several microorganisms, particularly Gram-positive bacteria such as Arthrobacter keyseri, the catabolism of phthalate (B1215562) proceeds through a pathway that introduces hydroxyl groups at the 3 and 4 positions of the benzene (B151609) ring, leading to the formation of this compound. asm.orgd-nb.infonih.gov This intermediate is subsequently decarboxylated to yield protocatechuate (3,4-dihydroxybenzoate), a central metabolite that enters further degradation pathways. asm.orgnih.gov
The enzymatic sequence for the conversion of phthalic acid to protocatechuate via this compound involves three primary steps:
Dioxygenation: The process is initiated by the enzyme phthalate 3,4-dioxygenase , a Rieske nonheme iron oxygenase. asm.orgasm.orgnih.gov This enzyme catalyzes the dihydroxylation of phthalate, incorporating both atoms of molecular oxygen to form cis-3,4-dihydroxy-3,4-dihydrophthalate (cis-phthalate 3,4-dihydrodiol). nih.govmicrobiologyresearch.orgethz.ch
Dehydrogenation: The unstable cis-dihydrodiol intermediate is then aromatized by the enzyme cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase . asm.orgnih.govmicrobiologyresearch.org This reaction restores the aromatic ring, resulting in the formation of this compound.
Decarboxylation: The final step in this sequence is the removal of a carboxyl group from this compound. This is catalyzed by 3,4-dihydroxyphthalate decarboxylase (also known as 3,4-dihydroxyphthalate carboxy-lyase), which converts the substrate into protocatechuate and carbon dioxide. expasy.orgcreative-enzymes.comqmul.ac.ukwikipedia.org Protocatechuate is then channeled into either ortho- or meta-ring cleavage pathways for complete mineralization. asm.org
This metabolic route is distinct from the 4,5-dioxygenase pathway observed in many Gram-negative bacteria, which proceeds through 4,5-dihydroxyphthalate to reach the same central intermediate, protocatechuate. asm.orgnih.gov
| Enzyme | EC Number | Reaction Catalyzed | Microbial Source Example |
|---|---|---|---|
| Phthalate 3,4-dioxygenase | 1.14.12.- | Phthalate + NADH + H⁺ + O₂ → cis-3,4-Dihydroxy-3,4-dihydrophthalate + NAD⁺ | Arthrobacter keyseri 12B asm.orgnih.govgenome.jp |
| cis-3,4-Dihydroxy-3,4-dihydrophthalate dehydrogenase | 1.3.1.- | cis-3,4-Dihydroxy-3,4-dihydrophthalate + NAD⁺ → 3,4-Dihydroxyphthalate + NADH + H⁺ | Arthrobacter keyseri 12B asm.orgnih.gov |
| 3,4-Dihydroxyphthalate decarboxylase | 4.1.1.69 | 3,4-Dihydroxyphthalate → Protocatechuate + CO₂ | Arthrobacter keyseri (formerly Micrococcus sp.) 12B qmul.ac.ukwikipedia.orgkegg.jp |
Mechanistic Studies on Potential Bioactivities (e.g., antioxidant, antimicrobial activities as a chemical entity or precursor)
Direct research into the specific antioxidant and antimicrobial activities of this compound as a standalone chemical entity is limited. Its primary significance in a biological context is its role as a transient precursor to protocatechuic acid (3,4-dihydroxybenzoic acid), a compound renowned for its potent bioactivities. asm.orgnih.govindustryarc.com The metabolic conversion of this compound via decarboxylation is a critical step that generates this widely studied phenolic acid. qmul.ac.ukwikipedia.org
Protocatechuic acid exhibits significant antioxidant properties, which are attributed to its catechol structure (the two hydroxyl groups on the aromatic ring). industryarc.com It is an effective scavenger of free radicals and can protect against oxidative stress. carlroth.com Furthermore, protocatechuic acid has demonstrated broad-spectrum antimicrobial activity against various pathogens. google.comgoogle.com Therefore, while this compound itself is not the terminal bioactive molecule in this context, its formation and subsequent conversion are integral to the metabolic pathways that produce biologically active compounds like protocatechuic acid from environmental pollutants like phthalates.
Investigating Derivatives as Building Blocks for Biologically Relevant Macromolecules
This compound has been identified as a valuable monomer for the synthesis of functional polymer materials. google.com Its bifunctional nature, possessing two carboxylic acid groups and two hydroxyl groups, makes it a candidate for creating complex polymers. The specific ortho-positioning of the carboxyl groups and the catechol moiety on the benzene ring are crucial for polymerization reactions. google.com
Research outlined in patent literature describes methods for producing high-purity this compound for this purpose. google.com The production of this specific isomer is critical because the presence of other isomers, such as those with hydroxyl groups in different positions, can act as chain terminators during polymerization. This would prevent the formation of polymers with a satisfactory molecular weight and length, thereby compromising the desired functional properties of the final material. google.com While its decarboxylated product, protocatechuic acid, is more commonly cited as a bio-based building block for polymers, the potential of this compound itself as a monomer for specialized applications is an area of investigation. industryarc.comgoogle.comnih.gov
Analytical Methodologies for 3,4 Dihydroxyphthalic Acid Research
Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)
Detailed experimental Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for 3,4-dihydroxyphthalic acid are not widely reported in the available literature. However, some information on Infrared (IR) spectroscopy has been found for a "dihydroxyphthalic acid."
Infrared (IR) Spectroscopy: A Chinese patent for a method of preparing dihydroxyphthalic acid (DHTA) provides an infrared spectrum for the synthesized product google.com. While the specific isomer (3,4-) is not explicitly confirmed in the document, the provided spectrum offers insight into the compound's key functional groups. The analysis highlighted characteristic absorption peaks that confirm the presence of hydroxyl and carboxyl groups google.com.
A broad and diffuse absorption peak is observed in the 2500-3000 cm⁻¹ region. This is attributed to the O-H stretching vibration of the hydroxyl groups in the carboxylic acid, which are involved in intermolecular hydrogen bonding google.com. Additionally, a strong absorption peak for the carbonyl (C=O) stretching vibration is reported at 1650 cm⁻¹ google.com. The shift to a lower frequency is characteristic of carboxylic acid dimers formed through hydrogen bonding google.com.
Table 1: Characteristic IR Absorption Peaks for Dihydroxyphthalic Acid
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| 2500-3000 | O-H stretch | Carboxylic Acid |
| 1650 | C=O stretch | Carboxylic Acid |
Data sourced from a patent for the preparation of dihydroxyphthalic acid google.com.
Chromatographic Separation and Quantification Methods (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC): The same patent that provided IR data also describes the use of High-Performance Liquid Chromatography (HPLC) to assess the purity of the synthesized dihydroxyphthalic acid. The analysis, performed on an Agilent 1100 HPLC system, indicated that the purity of the prepared compound reached 99.5%, demonstrating that HPLC is a suitable method for the quantification and purity assessment of this compound google.com. A sample chromatogram is provided in the patent documentation, showing a single major peak corresponding to the dihydroxyphthalic acid google.com.
Gas Chromatography (GC): Specific methods for the gas chromatographic analysis of this compound are not detailed in the available literature. However, general methods for the GC analysis of phthalic acid isomers exist and would be applicable. Due to the low volatility of dicarboxylic acids, derivatization is typically required prior to GC analysis. A common procedure involves the conversion of the carboxylic acid groups into more volatile esters, such as diisoamyl esters researchgate.net. This is achieved by reacting the acid with an alcohol (e.g., isoamyl alcohol) in the presence of an acid catalyst researchgate.net. The resulting esters can then be separated and quantified using a GC system, often equipped with a flame-ionization detector (FID) researchgate.net.
Mass Spectrometry Applications for Structural Elucidation and Purity Assessment
There is no specific experimental mass spectrometry data available for this compound in the reviewed literature. For related compounds like phthalic acid isomers, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a standard technique for both identification and quantification after appropriate derivatization. For structural elucidation, techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be invaluable for determining the fragmentation pattern of the molecule, thus confirming its structure.
Future Research Directions and Challenges in 3,4 Dihydroxyphthalic Acid Studies
Advancements in Stereoselective and Regioselective Synthesis
The precise control over the arrangement of atoms in a molecule, known as stereoselectivity, and the specific location of chemical reactions, or regioselectivity, are critical in the synthesis of complex molecules like 3,4-dihydroxyphthalic acid. Recent research has focused on developing novel catalytic systems to achieve high levels of both. For instance, catalyst-free [3+3] annulation reactions involving pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines have been developed for the practical and enantio-retained preparation of related heterocyclic structures. rsc.org This method proceeds through a domino S-N-2 ring-opening/N-Michael addition cyclization/retro-Michael addition/Py extrusion process under mild conditions, highlighting the potential for creating specific stereoisomers. rsc.org
Furthermore, switchable, highly regioselective synthetic methods are being explored. nih.gov For example, the cyclocondensation of o-phenylenediamines with aroylpyruvates can be directed to yield specific regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones by using different additives like p-TsOH or HOBt/DIC. nih.gov These advancements in controlling reaction outcomes are crucial for producing this compound and its derivatives with desired functionalities for specific applications. Challenges remain in translating these methods to an industrial scale while maintaining high selectivity and yield. Future work will likely focus on developing more robust and versatile catalytic systems, potentially including enzymatic and chemo-enzymatic approaches, to further refine the synthesis of this compound.
Optimization of Biotechnological Production Platforms
The biotechnological production of this compound, often referred to as protocatechuic acid (PCA) in this context, presents a sustainable alternative to chemical synthesis. researchgate.netnih.gov Significant efforts are underway to optimize microbial hosts, such as Escherichia coli and Corynebacterium glutamicum, for enhanced production. researchgate.netbiorxiv.orgnih.gov
One key strategy involves metabolic engineering to channel more carbon flux towards the desired product. This includes knocking out competing pathways and overexpressing key enzymes. For example, deleting the aroE gene, which encodes shikimate dehydrogenase, has been shown to improve the biosynthesis of 3,4-dihydroxybenzoic acid (3,4-DHBA) in E. coli. mdpi.com Another critical factor is overcoming product inhibition, where the accumulation of this compound becomes toxic to the microbial cells and inhibits the enzymes in the production pathway. researchgate.netnih.gov Researchers have addressed this by identifying and engineering enzymes with higher tolerance to the product. researchgate.netnih.gov For instance, a variant of 3-dehydroshikimate dehydratase from Acinetobacter pittii was engineered to relieve product inhibition, leading to significantly higher titers of PCA. nih.gov
Different microbial strains and fermentation strategies are continuously being evaluated to improve yield and productivity. Fed-batch fermentation is a commonly used technique to achieve high cell densities and product concentrations. nih.govmdpi.com The choice of carbon source is also important, with studies exploring the use of sustainable feedstocks like xylose and glycerol. researchgate.netbiorxiv.org
Future challenges include further enhancing strain robustness for industrial-scale fermentation, optimizing downstream processing for product purification, and expanding the range of renewable feedstocks that can be utilized. biorxiv.org
Exploration of Novel Polymerization Pathways and Material Properties
This compound is a valuable building block for the synthesis of novel polymers due to its aromatic structure and multiple reactive functional groups. nih.govmdpi.comresearchgate.net Its dihydroxy and dicarboxylic acid functionalities allow it to participate in various polymerization reactions, leading to materials with unique properties.
Research has demonstrated the potential of using 3,4-dihydroxybenzoic acid (a related compound) in the creation of sustainable antioxidants for polymers. mdpi.com By chemically modifying it through esterification, durable antioxidant molecules can be produced that delay material degradation. mdpi.com These bio-based antioxidants have shown efficiency comparable to conventional fossil-based antioxidants in matrices like thermoplastic polyolefins and polyurethanes. mdpi.com
The incorporation of this compound into polymer backbones can impart desirable characteristics such as enhanced thermal stability, antioxidant properties, and biodegradability. mdpi.comresearchgate.net The catechol group (the 1,2-dihydroxybenzene moiety) is particularly known for its antioxidant and metal-chelating properties. nih.gov
Future research in this area will likely focus on:
Developing new polymerization methods to create a wider range of polymers from this compound.
Investigating the structure-property relationships of these new materials to tailor their performance for specific applications.
Evaluating the biodegradability and environmental impact of these novel polymers to ensure they align with the principles of a circular economy.
Deeper Understanding of Environmental Fate and Bioremediation Mechanisms
Understanding how this compound behaves in the environment and how it can be broken down is crucial for assessing its environmental impact and developing remediation strategies. As a dihydroxybenzoic acid, it is a known intermediate in the microbial degradation of various aromatic compounds, including phthalic acid esters (PAEs) and polycyclic aromatic hydrocarbons (PAHs). tau.edu.ngnih.gov
Microorganisms, including bacteria and fungi, play a key role in the bioremediation of environments contaminated with these pollutants. tau.edu.ngnih.govfrontiersin.org The degradation of phthalates often proceeds through the formation of protocatechuic acid (3,4-dihydroxybenzoic acid), which is then further metabolized. nih.gov Enzymes such as protocatechuate 3,4-dioxygenase are central to this process, cleaving the aromatic ring and facilitating its complete mineralization. nih.gov
Immobilization techniques are being explored to enhance the efficiency and stability of these enzymes for bioremediation applications. nih.gov For instance, immobilizing protocatechuate 3,4-dioxygenase in calcium alginate or on glyoxyl agarose (B213101) has been shown to improve its activity and stability under various environmental conditions. nih.gov
Challenges in this field include the complexity of real-world contaminated sites, where mixtures of pollutants can affect microbial activity. nih.gov Future research will need to focus on:
Identifying and characterizing novel microorganisms and enzymes with enhanced degradation capabilities for this compound and its precursors.
Investigating the metabolic pathways and regulatory networks involved in its degradation in greater detail.
Developing and optimizing in-situ and ex-situ bioremediation technologies for the effective cleanup of contaminated soil and water. tau.edu.ng
Integration into Circular Economy and Sustainable Chemical Manufacturing Paradigms
The chemical industry is increasingly moving towards a circular economy model, which emphasizes the use of renewable resources, waste minimization, and the creation of products that can be reused, repaired, or recycled. cefic.orgchemiehoch3.de this compound, with its potential for bio-based production and its utility as a versatile chemical building block, is well-positioned to contribute to this transition. nih.govmdpi.comresearchgate.net
As a bio-based monomer, it can be used to produce polymers that are not only sustainable but may also be designed for biodegradability, reducing the accumulation of plastic waste. mdpi.com The production of this compound from renewable feedstocks through microbial fermentation aligns with the principles of green chemistry and sustainable manufacturing. researchgate.netbiorxiv.orgnih.gov Furthermore, there is potential for its synthesis from the biotransformation of plastic waste, creating a closed-loop system. ukri.org
The integration of this compound into a circular economy framework requires a holistic approach that considers its entire life cycle, from production to end-of-life. This includes:
Developing efficient and cost-effective bio-based production processes. cefic.org
Designing polymers with built-in recyclability or biodegradability.
Establishing effective collection and recycling systems for products containing these polymers.
Policy and regulatory support will be crucial to drive the adoption of such sustainable chemical manufacturing practices. cefic.org
Computational Modeling and In Silico Predictions for Reactivity and Applications
Computational modeling and in silico methods are powerful tools for accelerating research and development related to this compound. These approaches can be used to predict its chemical reactivity, understand its interactions with biological systems, and guide the design of new applications.
Molecular modeling techniques, such as density functional theory (DFT), can be employed to study the electronic structure and reactivity of this compound. mdpi.com This information can be used to predict its behavior in chemical reactions and to design more efficient synthetic routes. For example, computational methods have been used to determine the pKa values of substituted dihydroxybenzenes, providing insights into their deprotonation behavior in solution. frontiersin.org
In silico docking simulations can be used to predict the binding affinity of this compound and its derivatives to target proteins, which is valuable for drug discovery and understanding its biological activities. nih.gov Proteomic analysis, combined with computational tools, can help elucidate the cellular pathways affected by this compound. mdpi.com
Future research will likely see an increased integration of computational and experimental approaches. This synergy will enable a more rapid and cost-effective exploration of the chemical space around this compound, leading to the discovery of new materials and applications.
Q & A
Q. What are the recommended analytical methods for quantifying 3,4-DHPA in biological matrices?
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV-Vis detection (λ = 280 nm) or mass spectrometry (LC-MS/MS) is commonly used due to the compound’s phenolic structure and carboxyl groups. Calibration curves should be validated using deuterated internal standards to account for matrix effects . For plant or microbial samples, extraction with acidified methanol (0.1% formic acid) improves recovery rates.
Q. How should 3,4-DHPA be handled to ensure stability during experiments?
Store 3,4-DHPA in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid prolonged exposure to moisture, heat (>40°C), and strong acids/alkalis, which can degrade the compound into quinones or decarboxylated byproducts. Use freshly prepared solutions in degassed buffers (pH 4–6) for kinetic studies .
Q. What safety precautions are critical when working with 3,4-DHPA?
Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards). In case of exposure, rinse affected areas with copious water for 15 minutes. Use fume hoods for dry powder handling to mitigate respiratory irritation (H335). No acute toxicity data are available, so treat spills with activated carbon and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictory data on 3,4-DHPA’s enzymatic interactions be resolved?
Discrepancies in reported Km values for ALDH-mediated conversion to hydroxytyrosol may arise from enzyme isoforms or assay conditions. Standardize assays using recombinant human ALDH2 under controlled pH (7.4) and temperature (37°C). Include cofactors like NAD+ and validate via stopped-flow spectroscopy to capture transient intermediates . Cross-reference kinetic data with in silico docking simulations (e.g., AutoDock Vina) to assess binding affinity variations .
Q. What experimental designs optimize 3,4-DHPA synthesis via microbial pathways?
Use E. coli BL21(DE3) engineered with tyrosine hydroxylase (TYR) and aromatic decarboxylase (ADC) for shikimate pathway-derived production. Monitor dissolved oxygen (DO) levels in bioreactors to balance oxidative stress and yield. Supplement with Fe²⁺ (0.1 mM) to enhance enzyme activity. Metabolomic profiling (GC-MS) can identify bottlenecks in precursor flux (e.g., tyrosine availability) .
Q. How does 3,4-DHPA’s chelation behavior impact its role in oxidative stress studies?
The catechol moiety enables 3,4-DHPA to chelate Fe³⁺/Cu²⁺, modulating Fenton reaction dynamics. Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to quantify hydroxyl radical (•OH) suppression in vitro. Compare IC₅₀ values with EDTA and deferoxamine in cell-free systems. Note that chelation efficacy drops at pH < 5 due to protonation of hydroxyl groups .
Methodological Recommendations
- Synthesis Validation: Confirm 3,4-DHPA purity via ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (broad peak at 3200–3500 cm⁻¹ for hydroxyl groups).
- Ecotoxicity Testing: Use Daphnia magna acute toxicity assays (OECD 202) to fill data gaps on environmental impact .
- Computational Modeling: Apply Density Functional Theory (DFT) to predict redox potentials and guide catalyst selection for synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
